n,n-dimethyl-2-sulfanylbenzamide
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Overview
Description
n,n-dimethyl-2-sulfanylbenzamide: is an organic compound with the molecular formula C9H11NOS 2-mercapto-N,N-dimethylbenzamide . This compound is characterized by the presence of a mercapto group (-SH) attached to the ortho position of a benzamide structure. It is primarily used for research and development purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-dimethyl-2-sulfanylbenzamide typically involves the reaction of o-aminobenzamide with dimethyl sulfate in the presence of a base such as sodium hydroxide . The reaction proceeds through nucleophilic substitution, where the amino group is replaced by a mercapto group .
Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n,n-dimethyl-2-sulfanylbenzamide can undergo oxidation reactions, where the mercapto group is converted to a sulfonic acid group (-SO3H) using oxidizing agents like or .
Reduction: The compound can be reduced to form corresponding using reducing agents such as .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: o-Mercapto-N,N-dimethylbenzenesulfonic acid.
Reduction: Corresponding thiolates.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Chemistry: n,n-dimethyl-2-sulfanylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions . Its mercapto group allows it to form covalent bonds with cysteine residues in proteins, making it a valuable tool for probing protein function .
Medicine: While not directly used as a drug, this compound is employed in medicinal chemistry research to develop new therapeutic agents. Its ability to interact with biological molecules makes it a candidate for drug discovery studies .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and polymers . Its unique chemical properties make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of n,n-dimethyl-2-sulfanylbenzamide involves its ability to form covalent bonds with target molecules. The mercapto group (-SH) can react with electrophilic centers in proteins or other molecules, leading to the formation of stable adducts. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- o-Hydroxy-N,N-dimethylbenzamide
- o-Amino-N,N-dimethylbenzamide
- o-Methylthio-N,N-dimethylbenzamide
Comparison:
- o-Hydroxy-N,N-dimethylbenzamide: Contains a hydroxyl group (-OH) instead of a mercapto group. It forms stronger hydrogen bonds compared to the mercapto derivative.
- o-Amino-N,N-dimethylbenzamide: Contains an amino group (-NH2) which can participate in hydrogen bonding and nucleophilic substitution reactions.
- o-Methylthio-N,N-dimethylbenzamide: Contains a methylthio group (-SCH3) which is less reactive compared to the mercapto group .
Uniqueness: n,n-dimethyl-2-sulfanylbenzamide is unique due to its mercapto group , which provides distinct reactivity and binding properties. This makes it particularly useful in applications requiring covalent modification of target molecules .
Properties
CAS No. |
20877-02-5 |
---|---|
Molecular Formula |
C9H11NOS |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
N,N-dimethyl-2-sulfanylbenzamide |
InChI |
InChI=1S/C9H11NOS/c1-10(2)9(11)7-5-3-4-6-8(7)12/h3-6,12H,1-2H3 |
InChI Key |
FXRWSGAWEVMMJW-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=CC=C1S |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1S |
20877-02-5 | |
Origin of Product |
United States |
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